4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde 4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544574
InChI: InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2
SMILES: C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Molecular Formula: C13H16FNO
Molecular Weight: 221.27 g/mol

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde

CAS No.:

Cat. No.: VC13544574

Molecular Formula: C13H16FNO

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde -

Specification

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
IUPAC Name 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde
Standard InChI InChI=1S/C13H16FNO/c14-13-5-4-11(10-16)12(8-13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2
Standard InChI Key BICAXLCWOZISGE-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Canonical SMILES C1CCN(CC1)CC2=C(C=CC(=C2)F)C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol. The structure comprises a benzaldehyde backbone substituted with a fluorine atom at the para position and a piperidin-1-ylmethyl group at the ortho position. The piperidine ring introduces steric and electronic effects that influence reactivity, particularly in nucleophilic and electrophilic substitution reactions.

Table 1: Key Structural Features

FeatureDescription
Aldehyde groupReactivity toward nucleophiles (e.g., Grignard reagents, amines).
Fluorine substitutionElectron-withdrawing effect, enhancing electrophilic aromatic substitution.
Piperidine moietySix-membered amine ring contributing to solubility and hydrogen bonding.

Synthetic Routes and Methodologies

Proposed Synthesis Pathways

While no direct synthetic protocols for 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde are documented in the literature, analogous compounds suggest feasible routes:

Mannich Reaction

A Mannich reaction could introduce the piperidine moiety to 4-fluoro-2-methylbenzaldehyde. This would involve reacting the aldehyde with piperidine and formaldehyde under acidic or basic conditions:
4-Fluoro-2-methylbenzaldehyde+Piperidine+HCHO4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde\text{4-Fluoro-2-methylbenzaldehyde} + \text{Piperidine} + \text{HCHO} \rightarrow \text{4-Fluoro-2-(piperidin-1-ylmethyl)benzaldehyde}
This method is widely used for introducing amine-containing side chains to aromatic systems .

Nucleophilic Substitution

Bromination of 4-fluoro-2-methylbenzaldehyde at the methyl group, followed by displacement with piperidine:

  • Bromination:
    4-Fluoro-2-methylbenzaldehyde+NBS4-Fluoro-2-(bromomethyl)benzaldehyde\text{4-Fluoro-2-methylbenzaldehyde} + \text{NBS} \rightarrow \text{4-Fluoro-2-(bromomethyl)benzaldehyde}

  • Substitution:
    4-Fluoro-2-(bromomethyl)benzaldehyde+PiperidineTarget Compound\text{4-Fluoro-2-(bromomethyl)benzaldehyde} + \text{Piperidine} \rightarrow \text{Target Compound}
    This route avoids hazardous intermediates like 2-bromo-5-fluorotoluene, aligning with green chemistry principles .

Physicochemical Properties

Predicted Physical Properties

Based on structural analogs:

  • Melting Point: Estimated 80–90°C (similar to 4-fluoro-2-methylbenzonitrile derivatives) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and amine groups.

  • Boiling Point: ~300°C (extrapolated from benzaldehyde derivatives).

Table 2: Comparative Solubility Data

SolventSolubility (mg/mL)
Water<1
Ethanol10–20
Dichloromethane50–100

Spectroscopic Characterization

NMR Spectral Analysis

  • ¹H NMR (CDCl₃):

    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).

    • Piperidine protons: δ 2.4–2.7 ppm (multiplet, –N–CH₂–).

    • Aromatic protons: δ 7.2–7.9 ppm (multiplet, J = 8–10 Hz for fluorine coupling).

IR Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).

  • Peaks at ~2800 cm⁻¹ (C–H stretches in piperidine).

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg (estimated)
Skin IrritationMild to moderate

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